molecular formula C11H14N2 B2496594 1-Tert-butylindazole CAS No. 2490430-00-5

1-Tert-butylindazole

Cat. No.: B2496594
CAS No.: 2490430-00-5
M. Wt: 174.247
InChI Key: IEOHCKVBTVEQDA-UHFFFAOYSA-N
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Description

1-Tert-butylindazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The tert-butyl group attached to the nitrogen atom in the indazole ring enhances the compound’s stability and lipophilicity, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butylindazole can be synthesized through several methods. One common approach involves the cyclization of ortho-nitrobenzylamines with tert-butyl isocyanide under basic conditions. This reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butylindazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of halogenated or alkylated indazole derivatives.

Scientific Research Applications

1-Tert-butylindazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-tert-butylindazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the functional groups present on the indazole ring.

Comparison with Similar Compounds

    1-Methylindazole: Similar structure but with a methyl group instead of a tert-butyl group.

    1-Phenylindazole: Contains a phenyl group, offering different steric and electronic properties.

    2-Methylindazole: Methyl group attached to the second position of the indazole ring.

Uniqueness: 1-Tert-butylindazole is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity, stability, and biological activity. This makes it distinct from other indazole derivatives and valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-tert-butylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12-13/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOHCKVBTVEQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=CC=CC=C2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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